1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione
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Overview
Description
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione can be achieved through several methods. One common approach involves the cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with various substituted benzaldehydes in the presence of a base such as sodium hydroxide . This reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cross-aldol condensation reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production often includes additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2,4-dimethylthiazole: This compound shares a similar thiazole ring structure and exhibits comparable chemical properties.
(2,4-Dimethylthiazol-5-yl)methanol: Another related compound with a thiazole ring, but with different functional groups.
Uniqueness
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)9(13)5-10(14)11-7(3)12-8(4)15-11/h6H,5H2,1-4H3 |
InChI Key |
KNADLOAADSPTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CC(=O)C(C)C |
Origin of Product |
United States |
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